molecular formula C6H7FN2O2S B1374989 2-Amino-3-fluorobenzene-1-sulfonamide CAS No. 1161945-86-3

2-Amino-3-fluorobenzene-1-sulfonamide

Cat. No.: B1374989
CAS No.: 1161945-86-3
M. Wt: 190.2 g/mol
InChI Key: UZOLOTOICIUMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-fluoroaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Derivatives with various substituents on the benzene ring.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

2-Amino-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-fluorobenzene-1-sulfonamide
  • 2-Amino-3-chlorobenzene-1-sulfonamide
  • 2-Amino-3-bromobenzene-1-sulfonamide

Comparison: 2-Amino-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro or bromo analogs .

Properties

IUPAC Name

2-amino-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLOTOICIUMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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